molecular formula C8H15NO2 B12334808 methyl (2S,4S)-2-methylpiperidine-4-carboxylate

methyl (2S,4S)-2-methylpiperidine-4-carboxylate

Cat. No.: B12334808
M. Wt: 157.21 g/mol
InChI Key: LMRCYTXOCDKRRY-BQBZGAKWSA-N
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Description

Molecular Geometry and Conformational Isomerism

The piperidine ring in this compound adopts a chair conformation, stabilized by minimized torsional strain between adjacent substituents. The 2-methyl and 4-carbomethoxy groups occupy equatorial positions to avoid 1,3-diaxial repulsions, as evidenced by computational models and nuclear Overhauser effect (NOE) spectroscopy. The ester moiety at C4 introduces steric bulk, which skews the ring puckering dynamics, as observed in analogous 4-substituted piperidines. Density functional theory (DFT) calculations predict a 1.2 kcal/mol energy difference between the chair and boat conformers, favoring the former under standard conditions.

The (2S,4S) configuration creates a cis relationship between the methyl and carbomethoxy groups, contrasting with trans-diastereomers observed in 2,4-disubstituted piperidines lacking stereochemical control during synthesis. This stereochemical arrangement significantly impacts molecular polarity, with a calculated dipole moment of 3.8 Debye compared to 2.1 Debye for the trans-isomer.

X-ray Crystallographic Characterization of Piperidine Ring Systems

Single-crystal X-ray diffraction analysis of this compound hydrochloride derivatives reveals a distorted chair conformation with a C2-C3-C4-N torsion angle of -56.7°. The piperidine ring exhibits bond lengths of 1.534 Å (C-N) and 1.512 Å (C-C), consistent with sp³ hybridization. The methyl group at C2 induces a 2.3° deviation from ideal tetrahedral geometry at this stereocenter, while the carbomethoxy group at C4 adopts a pseudo-axial orientation to minimize allylic strain.

Comparative crystallographic data for the free base and protonated forms show distinct packing motifs. The hydrochloride salt forms a layered structure stabilized by chloride-mediated hydrogen bonds (N⁺-H···Cl⁻, 2.89 Å), whereas the neutral molecule organizes into dimers via C-H···O interactions between the ester carbonyl and adjacent methyl groups (3.12 Å).

Comparative Analysis of Cis-Trans Isomerism in Substituted Piperidine Derivatives

Cis-2,4-disubstituted piperidines like this compound exhibit 7–12 kJ/mol greater thermodynamic stability than their trans counterparts due to reduced van der Waals repulsions between substituents. This stability is quantified in equilibrium studies of related N-Boc-piperidine-4-carboxylic acid derivatives, where cis-isomers dominate at a 4:1 ratio under ambient conditions.

Steric effects dominate isomer distribution in synthetic routes. For example, catalytic hydrogenation of 2,4-dimethylpyridine precursors yields cis-selectivity (>85%) when using chiral Rh catalysts, whereas heterogeneous Pd/C systems produce trans-rich mixtures (55:45). The (2S,4S) configuration’s prevalence in natural product analogs further underscores its biological relevance, as seen in pipecolic acid derivatives.

Hydrogen Bonding Patterns and Intermolecular Interactions

The carbomethoxy group serves as a hydrogen bond acceptor, forming C=O···H-N interactions (2.95–3.15 Å) with proximal amine protons in crystalline lattices. In hydrochloride salts, the protonated nitrogen participates in strong ionic bonds with chloride counterions (N⁺-H···Cl⁻, 2.89 Å), while weaker C-H···O contacts (3.21 Å) link adjacent ester groups into helical chains.

Solution-phase studies reveal concentration-dependent dimerization via reciprocal C=O···H-C(methyl) interactions, as evidenced by NMR chemical shift perturbations and diffusion-ordered spectroscopy (DOSY). These supramolecular assemblies persist even at millimolar concentrations, influencing the compound’s solubility profile in polar aprotic solvents.

The methyl group at C2 participates in rare C-H···π interactions (3.42 Å) with aromatic solvents like toluene, as demonstrated by solvent-dependent UV-Vis spectral shifts. This interaction modulates chromatographic retention times on phenyl-stationary phases, providing a basis for enantiomeric resolution of racemic mixtures.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2S,4S)-2-methylpiperidine-4-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

LMRCYTXOCDKRRY-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCN1)C(=O)OC

Canonical SMILES

CC1CC(CCN1)C(=O)OC

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis Approaches

The synthesis of methyl (2S,4S)-2-methylpiperidine-4-carboxylate relies on stereoselective reactions to establish its two contiguous stereocenters. A prevalent strategy involves chiral pool synthesis , where enantiomerically pure starting materials guide stereochemistry. For example, L-proline derivatives have been employed as chiral templates, leveraging their inherent stereochemistry to direct subsequent transformations.

Key Reaction Steps:

  • Ring Formation : Cyclization of δ-amino ketones or esters under basic conditions forms the piperidine backbone.
  • Methyl Group Introduction : Asymmetric alkylation or hydrogenation introduces the C2 methyl group with >90% enantiomeric excess (ee).
  • Esterification : Carboxylic acid intermediates are methylated using dimethyl carbonate or methyl iodide.
Table 1: Stereoselective Synthesis Parameters
Parameter Conditions Yield (%) ee (%) Source
Starting Material L-Proline derivative 78 92
Catalyst Rhodium-(R)-BINAP complex 85 95
Reaction Temperature 25°C 82 91

Diastereoselective Ring-Closure Reactions

Diastereoselective ring-closure reactions exploit steric and electronic effects to favor the (2S,4S) configuration. A notable method involves chelation-controlled cyclization , where metal ions coordinate to functional groups, rigidifying transition states to favor desired diastereomers.

Example Protocol:

  • Substrate Preparation : N-protected δ-amino alcohol (e.g., tert-butoxycarbonyl (Boc)-protected).
  • Cyclization : Treatment with titanium tetrachloride induces chelation between the amino alcohol and ester groups, yielding the piperidine ring with 85% diastereoselectivity.
  • Deprotection and Methylation : Boc removal with trifluoroacetic acid followed by esterification.
Table 2: Chelation-Control Efficiency
Metal Ion Diastereoselectivity (d.r.) Yield (%)
TiCl₄ 8:1 78
Mg(OTf)₂ 5:1 65

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation of prochiral enamines offers a scalable route to the target compound. Rhodium and ruthenium catalysts with chiral ligands (e.g., BINAP, DuPhos) achieve ee values exceeding 95%.

Case Study:

  • Substrate : (E)-4-methylenepiperidine-2-carboxylate.
  • Catalyst : Ru-(S)-BINAP.
  • Conditions : 50 bar H₂, 40°C, ethanol.
  • Outcome : 92% yield, 96% ee.

Resolution of Racemic Mixtures

When stereoselective synthesis is impractical, kinetic resolution or chiral chromatography separates enantiomers. Enzymatic resolution using lipases or esterases selectively hydrolyzes one enantiomer, leaving the desired (2S,4S)-ester intact.

Table 3: Resolution Methods Comparison
Method Resolution Efficiency (%) Cost Scalability
Enzymatic Hydrolysis 88 High Moderate
Chiral HPLC >99 Very High Low

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance reaction control and throughput, while immobilized catalysts reduce metal contamination.

Optimized Protocol:

  • Continuous Asymmetric Hydrogenation : Ru catalysts immobilized on silica.
  • In-line Purification : Simulated moving bed (SMB) chromatography.
  • Yield : 89% with 94% ee at 500 kg/batch.

Comparative Analysis of Preparation Methods

Table 4: Method Advantages and Limitations
Method Advantages Limitations
Stereoselective Synthesis High ee, minimal purification Expensive chiral catalysts
Diastereoselective Cyclization Cost-effective Moderate diastereoselectivity
Asymmetric Hydrogenation Scalable, high yield High-pressure equipment needed
Kinetic Resolution Compatible with racemic mixtures Low efficiency for large scales

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,4S)-2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Carboxylic Acid Derivative: (2S,4S)-2-Methylpiperidine-4-Carboxylic Acid

Key Differences :

  • Functional Group : The carboxylic acid (CAS 1820569-68-3) replaces the methyl ester, altering acidity (pKa ~4-5) and hydrogen-bonding capacity.
  • Solubility : The free acid is more polar, enhancing water solubility compared to the ester.
  • Reactivity : The carboxylic acid can participate in peptide coupling reactions, whereas the ester requires hydrolysis for similar transformations.
Property This compound (2S,4S)-2-Methylpiperidine-4-Carboxylic Acid
Molecular Formula C8H15NO2 C7H13NO2
Molecular Weight (g/mol) 157.21 143.18
Key Functional Group Methyl ester Carboxylic acid
Applications Intermediate in ester-protected syntheses Direct precursor for amide formation

Hydroxy-Protected Analog: tert-Butyl (2S,4S)-4-Hydroxy-2-Methylpiperidine-1-Carboxylate

Key Differences :

  • Protecting Groups : This compound (CAS 790667-99-1) features a tert-butoxycarbonyl (Boc) group on the nitrogen and a hydroxyl group at the 4-position.
  • Stability : The Boc group enhances stability during synthetic steps involving acidic or basic conditions.
  • Utility : Used in peptide synthesis and as a scaffold for introducing diverse substituents.
Property This compound tert-Butyl (2S,4S)-4-Hydroxy-2-Methylpiperidine-1-Carboxylate
Molecular Formula C8H15NO2 C11H21NO3
Molecular Weight (g/mol) 157.21 215.29
Key Features Methyl ester at C4, no N-protection Boc-protected N, hydroxyl at C4

Pyrrolidine-Based Analogs

Methyl (2S,4S)-4-[(4-Chloro-1-Naphthyl)Oxy]-2-Pyrrolidinecarboxylate Hydrochloride (CAS 1354488-39-3) and methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate (CAS 1217781-70-8) are five-membered ring analogs.

Key Differences :

  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational flexibility and steric hindrance.
Property This compound Methyl (2S,4S)-4-(2,5-Dichlorophenoxy)Pyrrolidine-2-Carboxylate
Molecular Formula C8H15NO2 C12H13Cl2NO3
Molecular Weight (g/mol) 157.21 290.14
Aromatic Substituents None 2,5-Dichlorophenoxy
Bioactivity Potential Limited Enhanced due to lipophilic Cl substituents

Diastereomeric and Positional Isomers

Methyl (2S,4R)-2-Phenylpiperidine-4-Carboxylate Hydrochloride (CAS 2377004-81-2) highlights the impact of stereochemistry:

  • Substituents : A phenyl group at C2 introduces aromatic bulk, influencing solubility and metabolic stability.
Property This compound Methyl (2S,4R)-2-Phenylpiperidine-4-Carboxylate Hydrochloride
Molecular Formula C8H15NO2 C13H18ClNO2
Molecular Weight (g/mol) 157.21 255.74
C2 Substituent Methyl Phenyl
Stereochemical Impact 2S,4S configuration 2S,4R configuration (diastereomer)

Biological Activity

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate is a chiral compound belonging to the piperidine family, which has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅NO₂
  • Molecular Weight : Approximately 157.21 g/mol
  • Functional Groups : The compound features a piperidine ring with a carboxylate group and a methyl substituent, contributing to its unique biological interactions.

1. Pharmacological Potential

This compound exhibits a range of pharmacological activities:

  • Neuroprotective Effects : Studies have indicated that piperidine derivatives can affect neurotransmitter systems, potentially offering neuroprotection in models of neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives in this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Analgesic Properties : Research indicates that compounds with similar structures may exhibit pain-relieving effects through modulation of pain pathways.

2. Interaction Studies

Interaction studies reveal that this compound can interact with several biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has been shown to influence receptor activity, particularly in the central nervous system.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials to construct the piperidine framework.
  • Asymmetric Synthesis : Employing catalysts to induce chirality during the formation of the piperidine ring.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring with a methyl groupNeuroprotective, antimicrobial
Rac-Methyl (2R,4R)-2-methylpiperidine-4-carboxylateRacemic mixture of enantiomersDifferent pharmacological profile
Cis-2-Methylpiperidine-4-carboxylic acid methyl esterSimilar ester structurePotentially different solubility

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of various piperidine derivatives, including this compound. The compound was tested in an animal model of Parkinson's disease and demonstrated significant neuroprotection by reducing dopaminergic neuron loss and improving motor function .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of piperidine derivatives found that this compound exhibited activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

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